1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
The compound is a triazoloquinazolinone derivative featuring a 4-fluorobenzyl group at position 4 and a 3-oxopropylpiperazine moiety substituted with a 2,5-dimethylphenyl group at position 1. Its synthesis likely involves cyclization of 2-hydrazinoquinazolin-4(3H)-one precursors with acetylacetone or related reagents, followed by functionalization of the piperazine and benzyl groups (). Triazoloquinazolinones are known for diverse pharmacological activities, including antihistaminic, anticonvulsant, and antimalarial effects, depending on substituents ().
Properties
IUPAC Name |
1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O2/c1-21-7-8-22(2)27(19-21)35-15-17-36(18-16-35)29(39)14-13-28-33-34-31-37(20-23-9-11-24(32)12-10-23)30(40)25-5-3-4-6-26(25)38(28)31/h3-12,19H,13-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHCPNUBDXNSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolinones , characterized by the presence of a triazole ring fused with a quinazolinone structure. The specific arrangement of functional groups contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃FN₄O |
| Molecular Weight | 348.42 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to the target molecule. For example, a series of Mannich bases containing piperazine derivatives demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated robust antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Antinociceptive Effects
Another area of interest is the antinociceptive properties of related piperazine compounds. A study synthesized several thiazole-piperazine derivatives and assessed their pain-relief capabilities in animal models. These derivatives showed promising results in reducing pain responses, suggesting that the piperazine moiety may play a crucial role in modulating nociceptive pathways .
The proposed mechanism for the biological activity of similar compounds often involves interaction with neurotransmitter systems. Piperazine derivatives have been shown to act as antagonists or agonists at various receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that mediate pain perception and microbial resistance .
Study 1: Antimicrobial Screening
In a recent study focusing on antimicrobial screening, a library of piperazine derivatives was evaluated for their efficacy against a panel of pathogens. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced activity against Candida species and certain bacteria . The study concluded that structural modifications could significantly influence antimicrobial potency.
Study 2: Pain Modulation in Animal Models
A separate investigation explored the antinociceptive effects of new piperazine derivatives in rodent models. The findings demonstrated that specific compounds significantly reduced pain responses compared to control groups, indicating potential therapeutic applications for pain management .
Scientific Research Applications
The compound 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential pharmaceutical applications. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Antitumor Activity: Studies indicate that derivatives of this compound may inhibit cancer cell proliferation by interfering with cellular mechanisms involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting potential for development as anticancer drugs .
- Antibacterial and Antifungal Properties: The structural characteristics suggest efficacy against resistant bacterial strains and certain fungi, making it a candidate for new antibiotic formulations .
Neuroscience Applications
Research indicates that the compound may have neuroprotective properties:
- Blood-Brain Barrier Penetration: Its lipophilic nature suggests it could effectively cross the blood-brain barrier, which is crucial for treating neurological disorders such as Alzheimer's disease and multiple sclerosis .
Protein Kinase Inhibition
The compound's mechanism of action may involve the inhibition of protein kinases, which are critical in various signaling pathways related to cell growth and differentiation. This inhibition could lead to therapeutic applications in conditions like cancer and inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in PubMed evaluated the antitumor effects of similar piperazine derivatives. It was found that these compounds significantly reduced tumor growth in both in vitro and in vivo models, highlighting their potential use in cancer therapy.
Case Study 2: Antibacterial Activity
Research focused on the antibacterial properties of piperazine-containing compounds demonstrated effectiveness against resistant bacterial strains. This suggests potential applications in treating infections where conventional antibiotics fail.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
Key structural variations among triazoloquinazolinones include substitutions at positions 1, 4, and the piperazine ring. Below is a comparative analysis of the target compound with its closest analogs:
Table 1: Comparison of Key Structural Features and Activities
Key Observations
H₁-Antihistaminic Activity: Substituents at position 4 significantly influence potency. The 4-phenyl (7b) and 4-pyridyl (S5) analogs exhibit ~70–73% protection against histamine-induced bronchospasm, comparable to chlorpheniramine (71%) ().
Sedation Profile :
- Analogs with methyl or pyridyl groups at position 1 show negligible sedation (~5%) compared to chlorpheniramine (25–28%) (). The target compound’s 3-oxopropylpiperazine linker and 2,5-dimethylphenyl group may further reduce CNS penetration, minimizing sedative effects.
Piperazine Substitutions :
- Piperazine rings with aryl groups (e.g., 3-methoxyphenyl in -dimethylphenyl in the target compound) likely modulate receptor selectivity. Methoxy groups may enhance hydrogen bonding, while dimethyl groups could improve metabolic stability ().
Antimalarial and Anticonvulsant Potential: Piperazine-linked triazoloquinazolinones demonstrate antimalarial activity (IC₅₀ = 0.25 µM) (), suggesting the target compound’s piperazine moiety may confer similar properties.
Structure-Activity Relationship (SAR) Insights
- Position 1 : Alkyl or aryl groups here influence sedation and potency. Methyl groups optimize antihistaminic activity with minimal sedation ().
- Position 4 : Aromatic substituents (phenyl, pyridyl, fluorobenzyl) enhance H₁ receptor binding. Fluorine’s electron-withdrawing effects may improve metabolic stability ().
- Piperazine Linker : The 3-oxopropyl chain and aryl substitutions (e.g., 2,5-dimethylphenyl) may fine-tune pharmacokinetics and target engagement.
Q & A
Q. What are the common synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. For example, analogous triazoloquinazolinones are synthesized via reactions of hydrazinoquinazolinones with acetylacetone, yielding fused heterocyclic cores . Key steps are monitored using TLC or HPLC to ensure purity . Characterization employs FTIR, - and -NMR, and mass spectrometry (MS) to confirm structural integrity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR identifies proton and carbon environments, such as the fluorobenzyl group (δ ~4.8 ppm for benzyl CH) and piperazine protons (δ ~2.5–3.5 ppm) .
- MS verifies molecular weight (e.g., [M+H] peaks) .
- X-ray crystallography (for analogs) resolves 3D arrangements, as seen in related triazoloquinazolinones .
Q. What pharmacological activities are associated with this compound?
The triazoloquinazoline core and piperazine/fluorobenzyl substituents suggest potential antitumor, antimicrobial, and anti-inflammatory activities. Analogous compounds exhibit IC values in the low micromolar range against cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Acid/base catalysts (e.g., p-TsOH) accelerate key steps like amide bond formation .
- Purification : Gradient HPLC with C18 columns resolves closely related impurities .
- Yield tracking : Intermediate isolation via column chromatography minimizes side reactions .
Q. What structure-activity relationship (SAR) insights guide functional group modifications?
- Piperazine moiety : Substitution with 2,5-dimethylphenyl enhances lipophilicity and receptor affinity (e.g., serotonin/dopamine receptors) .
- Fluorobenzyl group : Fluorine improves metabolic stability and membrane permeability .
- Triazoloquinazoline core : Modifications at N1 or C3 alter kinase inhibition profiles .
Q. How is computational modeling (e.g., DFT) applied to study this compound?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding conformations. For analogs, DFT aligns with crystallographic data, validating electrostatic potential maps for target interactions (e.g., ATP-binding pockets) .
Q. What strategies are used for impurity profiling and control?
- Reference standards : Impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolo[4,3-a]pyridin-3-one (CAS 62337-66-0) are quantified using HPLC-UV .
- Forced degradation : Acid/heat stress tests identify labile sites (e.g., triazole ring hydrolysis) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay variability : Compare IC values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Cross-reference activities of derivatives with shared pharmacophores (e.g., triazole-piperazine hybrids) .
Q. What mechanisms explain its interaction with biological targets?
The compound likely targets GPCRs (e.g., 5-HT) or kinases due to:
- Piperazine : Binds to receptor transmembrane helices via hydrogen bonding .
- Fluorobenzyl : Enhances π-π stacking with aromatic residues in active sites .
Q. How does hybrid heterocyclic design influence its pharmacokinetics?
Combining triazoloquinazoline with piperazine improves solubility and bioavailability. For example, logP values <3.5 (predicted) suggest balanced hydrophilicity, while fluorination reduces CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
